Salinazid
Overview
Description
It is known for its antibacterial properties, particularly as a tuberculostatic agent . Salinazid is a derivative of isoniazid and salicylaldehyde, and it has been studied for its potential therapeutic applications.
Preparation Methods
Salinazid can be synthesized through the interaction of isoniazid and salicylaldehyde in water . The reaction involves the condensation of isoniazid with salicylaldehyde to form the hydrazone derivative. The synthetic route is relatively straightforward and can be carried out under mild conditions. Industrial production methods for this compound typically involve similar reaction conditions, with careful control of temperature and pH to ensure high yield and purity.
Chemical Reactions Analysis
Salinazid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include acids, bases, and oxidizing agents. For example, this compound can react with hydrochloric acid, hydrobromic acid, nitric acid, and sulfuric acid to form different salts . The major products formed from these reactions depend on the specific reagents and conditions used. In general, this compound forms stable salts with various acids, which can be isolated and characterized by techniques such as X-ray diffraction.
Scientific Research Applications
Salinazid has been extensively studied for its scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a ligand in coordination chemistry and as a reagent in organic synthesis . In biology, this compound has been investigated for its cytotoxic activity against various cell lines, including HepG2 and THP-1 cells . In medicine, this compound is known for its antibacterial properties, particularly against Mycobacterium tuberculosis . In industry, this compound is used as a reference material in pharmaceutical research and as a standard in analytical chemistry .
Mechanism of Action
The mechanism of action of salinazid involves its interaction with bacterial enzymes and proteins. This compound inhibits the synthesis of mycolic acids, which are essential components of the bacterial cell wall . This inhibition disrupts the integrity of the cell wall, leading to cell death. The molecular targets of this compound include the enzyme enoyl-acyl carrier protein reductase, which is involved in the biosynthesis of mycolic acids . The pathways involved in the mechanism of action of this compound are similar to those of isoniazid, its parent compound.
Comparison with Similar Compounds
Salinazid is structurally similar to other hydrazone derivatives, such as isoniazid and salicylaldehyde isonicotinoyl hydrazone . it is unique in its ability to form stable salts with various acids, which enhances its solubility and bioavailability . Compared to isoniazid, this compound has a broader spectrum of antibacterial activity and is more effective against multidrug-resistant strains of Mycobacterium tuberculosis . Other similar compounds include vanillin isoniazid saccharinate and 4-methoxysalicylaldehyde isonicotinoyl hydrazone .
Properties
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c17-12-4-2-1-3-11(12)9-15-16-13(18)10-5-7-14-8-6-10/h1-9,17H,(H,16,18)/b15-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIZUNYMJSPHBH-OQLLNIDSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=NC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56314764 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
495-84-1 | |
Record name | Salinazid [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Salinazid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33760 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | SALINAZID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H42W1O4O2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: Has the crystal structure of Salinazid been determined?
A2: Yes, the crystal structures of this compound and several of its salts have been studied using X-ray diffraction. This analysis revealed various hydrogen bond motifs contributing to crystal stability. For example, the oxalate and malate salts are stabilized by bifurcated N+–H···O– and N+–H···O hydrogen bonds, while the malonate salt relies on a pyridinium-carboxylate heterosynthon. [] Further research explored halogenated derivatives of this compound, specifically chloro and bromo analogues, which exhibit a unique thermosalient response. This response involves jumping and breaking upon heating due to strain release during phase transition and anisotropy in cell parameters. []
Q2: Are there analytical methods for studying this compound?
A4: Spectrophotometric and conductometric techniques have been employed to investigate the complex formation between Uranylacetate and this compound, offering insights into its chemical behavior. [] While details about specific analytical methods used for this compound characterization and quantification are limited within the provided abstracts, techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed for analyzing pharmaceutical compounds. Further research is necessary to explore and validate suitable analytical methods for accurately quantifying this compound in different matrices.
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